Home > Products > Screening Compounds P18547 > 1-Methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one
1-Methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one - 2201819-88-5

1-Methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one

Catalog Number: EVT-2786371
CAS Number: 2201819-88-5
Molecular Formula: C16H19N7O
Molecular Weight: 325.376
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

  • Relevance: SGX523 shares a common [, , ]triazolo[4,3-b]pyridazine core with 1-methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one, highlighting a structural similarity between the two compounds.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11)

  • Compound Description: 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11) is a major metabolite of SGX523 generated by aldehyde oxidase, primarily in monkey and human liver. [] This metabolite exhibits markedly lower solubility compared to the parent compound (SGX523) and is implicated in the obstructive nephropathy observed in clinical trials of SGX523. []
  • Relevance: M11, like SGX523, contains the [, , ]triazolo[4,3-b]pyridazine core structure, further emphasizing the structural relationship with 1-methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one.

7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazin-3-yl unit with 1-methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one, demonstrating a structural similarity despite the variations in the substituents attached to this core structure.

7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

  • Compound Description: 7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2) was developed as an alternative to Compound 1, aiming to reduce bioactivation and potential toxicity by introducing a metabolic soft spot on the naphthyridine ring. [] While major metabolic transformation shifted to the naphthyridine ring, glutathione conjugation and covalent binding were still observed, albeit at lower levels. []
  • Relevance: Compound 2, like Compound 1, shares the [, , ]triazolo[4,3-b]pyridazin-3-yl structural element with 1-methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one.

(3R)-3-Amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one (Sitagliptin)

  • Compound Description: (3R)-3-Amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one (Sitagliptin) is an FDA-approved drug for the treatment of type 2 diabetes mellitus. [] It acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor. []
  • Relevance: Although Sitagliptin contains a [, , ]triazolo[4,3-a]pyrazine core, which differs from the [, , ]triazolo[4,3-b]pyridazine core in the main compound, it demonstrates the therapeutic potential of compounds with triazolo-fused heterocyclic systems.
Overview

1-Methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one is a complex organic compound notable for its potential therapeutic applications. Its structure integrates multiple heterocyclic components, which may contribute to its biological activity. This compound is of interest in medicinal chemistry, particularly for its potential roles in drug development targeting various diseases.

Source

The compound has been referenced in various patents and scientific literature, indicating its relevance in pharmaceutical research. Notably, patents such as EP2773640B1 and CN111635408B detail its synthesis and potential applications in targeting adenosine receptors, particularly A2a receptors, which are implicated in various diseases including cancer and autoimmune disorders .

Classification

This compound can be classified under the category of heterocyclic compounds due to the presence of multiple rings containing nitrogen atoms. Specifically, it falls into the subclass of pyridazine derivatives and triazoles, which are known for their biological activities.

Synthesis Analysis

Methods

The synthesis of 1-Methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. Key methods include:

  • Nucleophilic Substitution: This is often employed to introduce the azetidine moiety.
  • Cyclization Reactions: These reactions facilitate the formation of the triazole and pyridazine rings.
  • Methylation Reactions: Methyl groups are introduced through methylation agents such as methyl iodide or dimethyl sulfate.

Technical details regarding specific reaction conditions (temperature, solvent choice) and purification methods (chromatography techniques) are crucial for optimizing yield and purity.

Molecular Structure Analysis

Data

Key molecular data includes:

  • Molecular Formula: C₁₈H₁₈N₄O
  • Molecular Weight: Approximately 318.36 g/mol
    These parameters are essential for understanding the compound's reactivity and interactions.
Chemical Reactions Analysis

Reactions

The chemical reactivity of 1-Methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one can include:

  • Hydrolysis: In aqueous environments, the compound may undergo hydrolysis due to the presence of amine groups.
  • Oxidation: The dihydropyridine structure can be oxidized to form pyridine derivatives.

Technical details regarding reaction conditions (e.g., pH levels and temperature) are critical for predicting outcomes.

Mechanism of Action

Process

The mechanism of action for this compound primarily involves interaction with specific biological targets such as receptors or enzymes. For instance:

  • Receptor Binding: The compound may bind to adenosine receptors (A2a subtype), influencing pathways related to inflammation or cancer progression.

Data

Studies have shown that compounds with similar structures exhibit significant activity against target receptors, suggesting a promising pharmacological profile.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Solubility: The compound's solubility in various solvents (e.g., water, ethanol) is crucial for formulation development.
  • Melting Point: Determining the melting point aids in assessing purity.

Chemical Properties

Chemical properties such as stability under different pH conditions and reactivity with common reagents provide insights into handling and storage requirements.

Applications

Scientific Uses

1-Methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one holds potential applications in:

  • Pharmaceutical Development: As a candidate for drugs targeting cancer or inflammatory diseases.
  • Research Tools: For studying receptor interactions and signaling pathways related to adenosine receptors.

Properties

CAS Number

2201819-88-5

Product Name

1-Methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one

IUPAC Name

1-methyl-4-[[methyl-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]methyl]pyridin-2-one

Molecular Formula

C16H19N7O

Molecular Weight

325.376

InChI

InChI=1S/C16H19N7O/c1-20-6-5-12(7-16(20)24)8-21(2)13-9-22(10-13)15-4-3-14-18-17-11-23(14)19-15/h3-7,11,13H,8-10H2,1-2H3

InChI Key

HCNOZKBKFJIZDN-UHFFFAOYSA-N

SMILES

CN1C=CC(=CC1=O)CN(C)C2CN(C2)C3=NN4C=NN=C4C=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.